molecular formula C23H23F3N2O4 B611318 TG6-10-1

TG6-10-1

Katalognummer: B611318
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: WUYOECAJFJFUFC-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization of Prostaglandin E2 (PGE2) Signaling in Inflammatory and Pathophysiological Processes

PGE2 signaling is intricately involved in the initiation and resolution of inflammation, immune responses, pain perception, and the regulation of vascular tone. americanelements.comnih.govjkchemical.comnih.gov Produced by various cell types, including immune cells, fibroblasts, and epithelial cells, PGE2 exerts its effects locally. While PGE2 can have both pro- and anti-inflammatory effects depending on the specific receptor subtype and cellular context, EP2 is frequently associated with pro-inflammatory signaling. americanelements.comjkchemical.comsun-shinechem.com Activation of EP2, typically coupled to Gαs proteins, leads to increased intracellular cyclic AMP (cAMP) levels, which can influence downstream signaling pathways like protein kinase A (PKA) or exchange factor directly activated by cAMP (EPAC). guidetopharmacology.org Dysregulated PGE2-EP2 signaling has been implicated in the pathogenesis of numerous conditions, including neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and epilepsy, as well as peripheral inflammatory disorders like endometriosis and certain cancers. americanelements.comsun-shinechem.comguidetopharmacology.orgresearchgate.net

Rationale for Pharmacological Targeting of the EP2 Receptor in Disease Intervention

The involvement of EP2 in promoting inflammation and exacerbating disease pathology provides a strong rationale for its pharmacological inhibition. americanelements.comsun-shinechem.comresearchgate.net Unlike non-selective cyclooxygenase (COX) inhibitors, which block the production of all prostaglandins upstream of receptor activation and can have significant side effects due to inhibiting beneficial prostanoid pathways, selectively targeting EP2 offers the potential for a more precise therapeutic approach. sun-shinechem.comresearchgate.net By blocking the detrimental effects mediated through EP2 while potentially preserving the beneficial actions of PGE2 mediated by other receptors (such as EP4 in certain contexts), EP2 antagonists may offer improved efficacy and reduced side effects compared to broader anti-inflammatory strategies. guidetopharmacology.orgresearchgate.net This targeted approach is particularly relevant in complex diseases where PGE2 exhibits pleiotropic effects, and where the EP2 receptor's role is predominantly deleterious. sun-shinechem.comresearchgate.net

Historical Development and Initial Identification of TG6-10-1 as a Key EP2 Antagonist

The development of selective EP2 antagonists has been a significant area of research, particularly following the recognition of EP2's role in various pathologies. This compound emerged from research efforts at Emory University as a first-generation small molecule antagonist targeting the EP2 receptor. guidetopharmacology.orgmetabolomicsworkbench.orguni-freiburg.descispace.comuni.lucaymanchem.com Its identification stemmed from high-throughput screening and subsequent structure-activity relationship (SAR) studies, building upon earlier lead compounds like TG4-155. uni-freiburg.descispace.comuni.lu These studies aimed to develop compounds with improved pharmacological properties suitable for in vivo research. This compound was developed to possess enhanced pharmacokinetic characteristics compared to its predecessors, making it a valuable tool for preclinical investigations into the therapeutic potential of EP2 antagonism, particularly in models of central nervous system diseases. metabolomicsworkbench.orguni-freiburg.deuni.lu

Detailed Research Findings on this compound

Research has characterized this compound as a potent and selective competitive antagonist of the EP2 receptor. Its equilibrium dissociation constant (Kb) for the EP2 receptor has been reported as 17.8 nM. wikipedia.orglipidmaps.org Studies evaluating its selectivity against other prostanoid receptors have demonstrated a high degree of specificity for EP2. This compound has shown at least 300-fold selectivity over human EP3, EP4, and IP receptors, 100-fold selectivity over human EP1, 25-fold selectivity against human FP and TP, and 10-fold selectivity against human DP1 receptors. wikipedia.orglipidmaps.org This selectivity profile is crucial for attributing observed biological effects specifically to EP2 inhibition in research settings.

Functionally, this compound has been shown to robustly block PGE2-induced cAMP accumulation in cells, consistent with its antagonistic action on the Gαs-coupled EP2 receptor. uni.lu

Pharmacokinetic studies in mice have indicated that this compound exhibits a plasma half-life of approximately 1.6 to 1.8 hours and a brain-to-plasma ratio of around 1.2 to 1.6 after systemic administration. metabolomicsworkbench.orguni-freiburg.deuni.luwikipedia.org While these properties represented an improvement over earlier compounds, its relatively low aqueous solubility (27 µM) was noted as a limitation for chronic in vivo studies, prompting further research into next-generation analogs with improved solubility and pharmacokinetic profiles. guidetopharmacology.orgmetabolomicsworkbench.orguni-freiburg.de

Preclinical research using this compound has provided significant insights into the role of EP2 in various disease models and the potential therapeutic benefits of its inhibition. In mouse and rat models of status epilepticus, systemic administration of this compound demonstrated several beneficial effects, including reduced delayed mortality, accelerated recovery from weight loss, decreased neuroinflammation (marked by reduced induction of inflammatory cytokines and chemokines), prevention of blood-brain barrier opening, and neuroprotection in the hippocampus. sun-shinechem.commetabolomicsworkbench.orguni.lu For instance, administration of this compound improved 1-week survival rates in a mouse model of status epilepticus from 60% to 90%. uni.lu It also accelerated the recovery of lost weight in these models. uni.lu Furthermore, this compound treatment reduced neurodegeneration scores in hippocampal regions like CA1 and CA3, and decreased cell loss in the hilus following status epilepticus. uni.lu

In a mouse model of transient cerebral ischemia (MCAo), this compound treatment reduced neurological deficits and infarct volume, alongside downregulating inflammatory cytokines in the brain. americanelements.com Studies in human glioma cell lines have shown that this compound can block cell proliferation and invasion, promoting apoptosis and cell cycle arrest, suggesting a role for EP2 in cancer progression. americanelements.com Additionally, this compound attenuated neuroinflammation, loss of synaptic proteins, depressive symptoms, and memory impairment in a mouse model of LPS-induced neuroinflammation. americanelements.com

Off-target profiling of this compound has indicated minimal inhibition of COX-1, COX-2, and the leukotriene B4 (LTB4) receptor BLT1 at concentrations significantly higher than its EP2 Kb. uni.lu It also demonstrated negligible effects on a panel of approximately 40 other enzymes, ion channels, receptors, and neurotransmitters at concentrations up to 10 µM, supporting its selectivity for EP2 in research applications. wikipedia.orglipidmaps.org

Here are some key data points regarding this compound:

PropertyValueAssay/ModelReference
EP2 Receptor Kb17.8 nMCell-based functional assay wikipedia.org
Plasma Half-life (mouse)~1.6 - 1.8 hSystemic administration (5 mg/kg, i.p.) metabolomicsworkbench.orguni-freiburg.deuni.luwikipedia.org
Brain:Plasma Ratio (mouse)~1.2 - 1.61 hour post-administration (10 mg/ml, p.o.) or Systemic administration (5 mg/kg, i.p.) metabolomicsworkbench.orguni-freiburg.deuni.luwikipedia.org
Aqueous Solubility27 µMReported metabolomicsworkbench.orguni-freiburg.de
Selectivity vs EP1>100-foldCell-based functional assays wikipedia.orglipidmaps.org
Selectivity vs EP3, EP4, IP>300-foldCell-based functional assays wikipedia.orglipidmaps.org
Selectivity vs DP1>10-foldCell-based functional assays wikipedia.orglipidmaps.org
Selectivity vs FP, TP>25-foldCell-based functional assays wikipedia.orglipidmaps.org
Survival Rate Improvement (SE mouse model)60% to 90%1-week post-SE, this compound vs Vehicle uni.lu
Hippocampal Neurodegeneration Reduction (SE mouse model)52-66%4 days post-SE, this compound vs Vehicle uni.lu

Eigenschaften

IUPAC Name

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYOECAJFJFUFC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Therapeutic Efficacy and Disease Model Applications of Tg6-10-1

Research in Neurological and Neuroinflammatory Disease Models

Studies have explored the effects of TG6-10-1 in various models of neurological and neuroinflammatory diseases, highlighting its impact on key pathological processes.

Studies in Status Epilepticus (SE) Models

Status Epilepticus (SE) is a severe neurological condition characterized by prolonged or recurrent seizures, often leading to significant brain injury and functional deficits. Preclinical research using SE models, primarily induced by pilocarpine in mice or diisopropyl fluorophosphate (DFP) in rats, has demonstrated several beneficial effects of this compound.

Table 1: Effect of this compound on Inflammatory Markers in SE/Neuroinflammation Models

Model (Species)Inflammatory Marker/ProcessEffect of this compound TreatmentSource
Pilocarpine SE (Mouse)Brain inflammationReduced nih.govresearchgate.netsciencedaily.com
Pilocarpine SE (Mouse)Hippocampal cytokine/chemokine mRNABlunted induction nih.gov
DFP SE (Rat)Inflammatory cytokine burstBlunted emory.edunih.gov
DFP SE (Rat)Microglial activationReduced emory.edunih.gov
LPS (Mouse)MicrogliosisAttenuated nih.govacs.org
LPS (Mouse)IL-6, IL-1β, TNFα, COX2, iNOS mRNAAttenuated upregulation nih.govacs.org
SE Models (Mouse & Rat)IL-1β, IL-6, TNF-α, MCP-1/CCL2 mRNAPrevents induction caymanchem.com

Table 2: Effect of this compound on Hippocampal Neurodegeneration after SE (Mouse Model)

Hippocampal SubregionReduction in Neurodegeneration Score (%)Source
CA166 nih.gov
CA352 nih.gov
Hilus55 nih.gov

Beyond cellular protection, this compound treatment has been associated with improved functional outcomes in SE models. In mice, this compound accelerated the recovery of lost weight following SE. nih.govresearchgate.netsciencedaily.commedchemexpress.com It also improved 1-week survival rates, increasing them from 60% in control groups to 90% in treated animals. nih.govsciencedaily.commedchemexpress.com Functional recovery was also indicated by behavioral assessments; four days after SE, all mice treated with this compound displayed normal nest-building behavior, a task impaired in a significant portion of control animals. sciencedaily.comemory.edu In the rat DFP-induced SE model, this compound decreased weight loss and accelerated functional recovery. emory.edunih.gov Furthermore, rats treated with this compound after DFP-induced SE demonstrated improved cognitive function in a novel object recognition task 6-12 weeks post-SE, unlike vehicle-treated rats who showed no preference for the novel object. researchgate.net In a related LPS model, this compound treatment attenuated depressive symptoms and memory impairment in mice. nih.govacs.org

Table 3: Effect of this compound on Survival and Weight Loss after SE (Mouse Model)

OutcomeVehicle GroupThis compound GroupSource
1-week Survival (%)6090 nih.govsciencedaily.commedchemexpress.com
Accelerated Weight RecoveryNoYes nih.govsciencedaily.commedchemexpress.com

SE can compromise the integrity of the blood-brain barrier (BBB), contributing to inflammation and injury. This compound has been shown to prevent this impairment. Studies in mice demonstrated that this compound prevented blood-brain barrier opening after SE. nih.govresearchgate.netsciencedaily.comnih.gov Assessment of BBB integrity by measuring serum albumin leak into the cortex 4 days after SE indicated that this compound treatment maintained BBB integrity. nih.gov Post-SE administration of this compound remarkably prevented the breakdown of the BBB in mice. nih.gov

While this compound demonstrates significant post-SE neuroprotective and anti-inflammatory effects, studies indicate it does not possess acute anticonvulsant properties. In the mouse pilocarpine model, this compound did not modify seizures acutely. nih.govresearchgate.netnih.gov Similarly, in the rat DFP-induced SE model, treatment with this compound did not alter the observed behavioral seizures or the latency to enter status epilepticus. emory.edunih.gov A single injection of this compound prior to DFP administration also did not affect the development, latency, or duration of SE. researchgate.net These findings suggest that this compound's therapeutic benefits in SE models are related to mitigating the consequences of prolonged seizure activity rather than acutely suppressing the seizures themselves.

Prevention of Blood-Brain Barrier Impairment and Opening

Investigations in Cerebral Ischemic Injury Models (e.g., Middle Cerebral Artery Occlusion - MCAO)

Cerebral ischemic injury, such as that occurring during a stroke, involves complex pathological processes including excitotoxicity and inflammation, which contribute significantly to neuronal damage and functional deficits. nih.govacs.orgresearchgate.netexonpublications.com The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used preclinical tool to simulate ischemic stroke. nih.govacs.orgalzdiscovery.orgnih.govperimed-instruments.com Studies utilizing MCAO models have investigated the effects of this compound on reducing brain injury, modulating inflammatory responses, and improving neurological outcomes. nih.govacs.orgalzdiscovery.orgnih.gov

Reduction of Ischemic Brain Injury and Infarct Volumes

Preclinical studies using transient MCAO models in mice have shown that treatment with this compound can reduce the extent of ischemic brain injury, as measured by infarct volume. nih.govacs.orgalzdiscovery.orgnih.gov Infarct volume, representing the area of irreversibly damaged brain tissue, is a critical indicator of stroke severity. nih.govacs.org Post-MCAO treatment with this compound has been observed to decrease these metabolically inactive brain areas. nih.govacs.org For instance, in one study, treatment with this compound at doses of 5 and 10 mg/kg reduced the infarct size measured 3 days after MCAO compared to vehicle treatment. nih.govacs.org

Table 1: Effect of this compound on Infarct Volume in Mouse MCAO Model

Treatment GroupInfarct Size (% of hemisphere) (Mean ± SEM)Statistical Significance (vs. Vehicle)
Vehicle~60-
This compound (5 mg/kg)~45P = 0.0063
This compound (10 mg/kg)~60P = 0.5608

Data is approximate, derived from graphical representation in source nih.govacs.org. Statistical significance values are as reported.

These findings suggest that targeting the EP2 receptor with antagonists like this compound may offer a therapeutic strategy to protect brain tissue from ischemic damage. nih.govacs.org

Decreased Induction of Proinflammatory Cytokines in Ischemia-Injured Hemisphere

Neuroinflammation plays a significant role in the secondary damage that occurs after an ischemic stroke. nih.govacs.orgresearchgate.netexonpublications.com Proinflammatory cytokines are key mediators of this inflammatory response. nih.govacs.orgexonpublications.com Studies have demonstrated that this compound treatment after MCAO can downregulate the induction of these cytokines in the ischemia-injured hemisphere. nih.govacs.orgalzdiscovery.org Specifically, treatment with this compound substantially reduced the ischemic injury-induced mRNA expression of tumor necrosis factor-alpha (TNF-α). nih.gov While a trend was observed, the reduction in mRNA expression of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in the ischemia-injured hemisphere was not statistically significant in all instances. nih.gov

Table 2: Effect of this compound on Proinflammatory Cytokine mRNA Expression in Ischemia-Injured Hemisphere

CytokineTreatment GroupRelative mRNA Expression (Approximate)Statistical Significance (vs. Vehicle)
TNF-αVehicle100%-
TNF-αThis compound (5 mg/kg)~38%P = 0.0092
TNF-αThis compound (10 mg/kg)~44%P = 0.0227
IL-1βVehicle100%-
IL-1βThis compound (5 mg/kg)Trend downwardP = 0.4993
IL-1βThis compound (10 mg/kg)Trend downwardP = 0.1480
IL-6Vehicle100%-
IL-6This compound (5 mg/kg)Trend downwardNot statistically significant
IL-6This compound (10 mg/kg)Trend downwardNot statistically significant

Data is approximate, derived from graphical representation and text in source nih.gov. Statistical significance values are as reported.

This reduction in proinflammatory cytokine levels highlights the anti-inflammatory properties of this compound in the context of ischemic stroke. nih.govacs.org

Facilitation of Neurological Functional Recovery from Ischemic Stroke

Table 3: Effect of this compound on Neurological Deficits in Mouse MCAO Model (Modified Bederson Score)

Treatment GroupNeuroscore at Day 3 (Mean ± SEM) (Approximate)Statistical Significance (vs. Vehicle)
Vehicle5-
This compound (5 mg/kg)Trend downwardP = 0.4993
This compound (10 mg/kg)Trend downwardP = 0.1480

Data is approximate, derived from graphical representation and text in source nih.govacs.org. Statistical significance values are as reported.

These findings collectively suggest that this compound's ability to mitigate ischemic injury and inflammation contributes to improved neurological function in preclinical stroke models. nih.govacs.orgalzdiscovery.orgnih.gov

Implications for Other Central Nervous System Pathologies

The role of the EP2 receptor and the inflammatory pathways it mediates extends beyond acute ischemic injury to other chronic and acute CNS conditions. nih.govresearchgate.netacs.orgresearchgate.net Research into this compound and other EP2 antagonists has explored their potential relevance in the context of neurodegenerative diseases and vascular pathologies. nih.govresearchgate.netacs.orgresearchgate.net

Research Context for Alzheimer's Disease and Parkinson's Disease

Neuroinflammation is increasingly recognized as a significant contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govresearchgate.netacs.orgresearchgate.netacs.orgnih.govnih.govpnas.org The EP2 receptor has been implicated in the neuroinflammatory processes associated with these conditions. nih.govresearchgate.netacs.orgresearchgate.netacs.orgpnas.org Studies suggest that EP2 activation may exacerbate neuroinflammatory and neurodegenerative pathology in AD and PD models. nih.govresearchgate.netacs.orgresearchgate.netpnas.org While this compound was initially developed and primarily studied in models of status epilepticus and ischemic stroke due to its pharmacokinetic properties, the broader research context for EP2 antagonists, including this compound, includes their potential to attenuate the inflammatory consequences of EP2 activation relevant to AD and PD. nih.govresearchgate.netacs.orgresearchgate.net Research indicates that inhibiting EP2 could be a strategy to modulate microglial function and reduce neuroinflammation in these diseases. nih.govresearchgate.netacs.orgresearchgate.netacs.orgpnas.org

Role in Modulating Inflammatory Mediators of Cerebral Aneurysms

Cerebral aneurysms are associated with chronic inflammation of the arterial wall, involving the infiltration of inflammatory cells and the release of inflammatory mediators. researchgate.netmsdmanuals.comoaepublish.com Prostaglandin E2 (PGE2) and its receptor EP2 have been implicated in this inflammatory signaling within the arterial wall. researchgate.netoaepublish.com Activation of the EP2 receptor is thought to exacerbate neuroinflammatory pathology in conditions including cerebral aneurysms. nih.govresearchgate.netacs.orgresearchgate.net Therefore, a selective EP2 antagonist like this compound could be useful in attenuating the inflammatory consequences of EP2 activation in the context of cerebral aneurysms. nih.govresearchgate.netacs.orgresearchgate.net Research exploring the role of EP2 in cerebral aneurysms suggests that modulating inflammatory mediators through EP2 antagonism could be a potential therapeutic avenue. researchgate.netoaepublish.com

Research in Oncology and Cancer Models

Preclinical studies have investigated the potential of this compound as a therapeutic agent in oncology, focusing on its impact on key processes involved in tumor growth and spread.

Studies in Glioblastoma (GBM) Cell and Xenograft Models

Glioblastoma (GBM) is a highly aggressive form of brain cancer with a poor prognosis. Research has explored the effects of this compound on GBM cells and in animal models designed to mimic human GBM.

Studies have shown that this compound can inhibit the proliferation and invasion of glioblastoma cells in vitro. For instance, treatment with this compound (10 μM) for 96 hours significantly suppressed the proliferation of human GBM cell lines LN229 and SF767, particularly in cells overexpressing COX-2. nih.gov EP2 receptor inhibition by this compound has been shown to reduce COX-2 activity-driven GBM cell proliferation, invasion, and migration. nih.govresearchgate.netnih.gov this compound significantly inhibited the cell invasion of U87 cells. nih.gov

Cell Line Treatment (Concentration) Effect on Proliferation Effect on Invasion Source
LN229 (COX-2 overexpressing) This compound (10 μM) Suppressed Reduced nih.gov
SF767 (COX-2 overexpressing) This compound (10 μM) Suppressed Reduced nih.gov
U87 This compound Significant inhibition Significant inhibition nih.gov
U251 This compound Minimal effect No effect nih.gov

This compound has been observed to induce apoptosis and cell cycle arrest in glioblastoma cells. EP2 receptor antagonism by this compound has been found to cause cell cycle arrest at the G0–G1 phase and lead to apoptosis in glioblastoma multiforme cells. researchgate.netnih.govresearchgate.net Flow cytometry analysis of COX-2-overexpressing LN229 and SF767 cells treated with this compound (10 μM) for 72 hours demonstrated changes in cell cycle phase distribution and an increase in both early and late apoptotic cells. researchgate.net

Cell Line Treatment (Concentration) Effect on Cell Cycle Effect on Apoptosis Source
LN229 (COX-2 overexpressing) This compound (10 μM) G0-G1 arrest Induced (early and late) researchgate.net
SF767 (COX-2 overexpressing) This compound (10 μM) G0-G1 arrest Induced (early and late) researchgate.net
Glioblastoma multiforme cells This compound (EP2 antagonism) G0-G1 arrest Induced researchgate.netnih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. This compound has shown potential in suppressing angiogenesis in gliomas. EP2 receptor inhibition by this compound reduced CD31 positive cells in xenograft samples derived from U87 cells, a marker for microvascular proliferation. nih.gov This suggests a role for EP2 in COX-2 driven angiogenesis in gliomas, which was decreased by this compound treatment. acs.org

Model Treatment Effect on Angiogenesis Marker (CD31) Source
U87 cell-derived xenografts This compound Reduced CD31 positive cells nih.gov
Glioma (COX2 overexpression) This compound (EP2 antagonism) Decreased angiogenesis hallmarks acs.org

Preclinical studies utilizing orthotopic malignant glioma models, which better recapitulate the tumor microenvironment compared to ectopic models, have demonstrated that this compound can suppress tumor growth. Post-treatment with an EP2 antagonist, such as this compound, substantially decreased glioma cell growth in both subcutaneous and intracranial tumor models. nih.govnih.gov Pharmacological inhibition of the EP2 receptor by this compound reduced the growth of intracranial tumors formed by human GBM cells LN229 in athymic nude mice, as measured by bioluminescence weekly. google.com Treatment with this compound considerably inhibited the tumor growth formed by U87 cells in an orthotopic GBM model. nih.gov

Model Type Cell Line Treatment Effect on Tumor Growth Source
Orthotopic Xenograft LN229 (luciferase-labelled) This compound Suppressed intracranial tumor growth nih.govgoogle.com
Orthotopic Xenograft U87 This compound Considerably inhibited tumor growth nih.gov
Subcutaneous Xenograft SF767 This compound Reduced flank tumor growth google.com
Suppression of Angiogenesis in Gliomas

Investigations in Neuroblastoma (NB) Cell and Xenograft Models

Neuroblastoma (NB) is a common pediatric cancer. Research has also explored the effects of this compound in neuroblastoma models. The EP2 receptor is highly expressed in high-risk neuroblastoma, and its expression is elevated in non-surviving patients, suggesting a link between EP2 expression and poor prognosis. acs.orgnih.gov this compound, as a selective EP2 antagonist, has been used to study the effect of pharmacological inhibition of the EP2 receptor on neuroblastoma cells in vivo. biorxiv.orgbiorxiv.orgbiorxiv.org In a 13-day treatment study using subcutaneous tumors formed by SK-N-AS cells in athymic nude mice, this compound treatment resulted in a modest decrease in tumor size compared to vehicle-treated controls. biorxiv.orgbiorxiv.org this compound inhibited 1 μM PGE2-induced cAMP production in human neuroblastoma cells SK-N-AS in a concentration-dependent manner, with an IC50 of 1.75 μM and a KB value of 10.5 nM, indicating competitive inhibition of the EP2 receptor. biorxiv.orgbiorxiv.orgbiorxiv.org

Model Type Cell Line Treatment Effect on Tumor Growth EP2 Antagonism (IC50/KB) Source
Subcutaneous Xenograft SK-N-AS This compound Modest decrease in tumor size N/A biorxiv.orgbiorxiv.org
In vitro SK-N-AS This compound Inhibited PGE2-induced cAMP production IC50: 1.75 μM, KB: 10.5 nM biorxiv.orgbiorxiv.orgbiorxiv.org
Suppression of Tumor Growth in Subcutaneous Neuroblastoma Xenograft Models

Research into the effects of this compound on neuroblastoma has included evaluation in subcutaneous xenograft models. Systemic administration of this compound has been shown to suppress tumor growth in xenografts derived from human neuroblastoma cell lines researchgate.netbiorxiv.org. Specifically, studies using the SK-N-AS cell line, which harbors an 11q deletion, demonstrated that this compound exhibited moderate inhibition on the growth of these xenografts in nude mice researchgate.net. While this compound showed some efficacy, a more potent EP2 antagonist with a longer half-life, TG6-129, demonstrated more substantial reductions in the aggressiveness of neuroblastoma cells with high-risk factors in xenograft models researchgate.netbiorxiv.org. This compound was initially chosen for some in vivo studies due to an improved half-life in mice compared to a previous compound, TG4-155 biorxiv.orgbiorxiv.org.

Anti-inflammatory and Antiangiogenic Effects in the Tumor Microenvironment

The tumor microenvironment, characterized by inflammation and angiogenesis, plays a crucial role in cancer development and progression. EP2 receptor activation is associated with the amplification of inflammation within the tumor microenvironment through the induction of pro-tumorigenic cytokines, chemokines, and growth factors acs.org. While direct evidence for this compound's anti-inflammatory and antiangiogenic effects specifically in neuroblastoma xenografts is limited in the provided search results, related EP2 antagonists, such as TG6-129, have demonstrated antiangiogenic and anti-inflammatory effects in neuroblastoma models researchgate.netbiorxiv.org. In other cancer models, such as glioblastoma, this compound has been shown to block proliferation and invasion and reduce angiogenesis acs.orgnih.gov. Furthermore, in models of cerebral ischemic injury, this compound treatment reduced pro-inflammatory cytokine expression acs.orgnih.govalzdiscovery.org. These findings suggest a broader potential for EP2 antagonism, including by compounds like this compound, to modulate the inflammatory and angiogenic components of the tumor microenvironment.

Correlation with High-Risk Neuroblastoma Factors (e.g., 11q deletion, MYCN amplification)

Studies have investigated the relationship between EP2 receptor expression and high-risk factors in neuroblastoma. Analysis of neuroblastoma patient cohorts has revealed that the expression of EP2 is significantly elevated in tumors of patients with poor outcomes and is correlated with high-risk factors such as MYCN amplification and 11q deletion researchgate.netbiorxiv.org. EP2 was identified as the dominant Gαs-coupled receptor mediating the signaling pathway initiated by PGE2 in human neuroblastoma cells, particularly those with high-risk characteristics like MYCN amplification and 11q deletion researchgate.netbiorxiv.org. These cells responded to an EP2 agonist, but not an EP4 agonist, indicating the primary role of EP2 in mediating this signaling in high-risk contexts researchgate.netbiorxiv.org. Pharmacological inhibition of the EP2 receptor by antagonists, including this compound and particularly the more potent TG6-129, has been shown to impair the signaling in these high-risk neuroblastoma cells biorxiv.orgbiorxiv.org. This correlation highlights EP2 as a potential therapeutic target for aggressive forms of neuroblastoma.

Research in Pain and Inflammatory Conditions

Beyond its investigation in oncology, this compound has also been explored for its potential therapeutic effects in pain and inflammatory conditions, leveraging its role as an EP2 antagonist.

Evaluation in Endometriosis-Associated Hyperalgesia Preclinical Models

Endometriosis is a chronic inflammatory condition often associated with debilitating pain, including hyperalgesia. Preclinical research has evaluated this compound in mouse models of endometriosis-associated hyperalgesia. In these models, treatment with this compound resulted in a statistically significant reversal of mechanical allodynia when tested on the abdomen acs.orgnih.govmedkoo.comresearchgate.net. This finding suggests that targeting the EP2 receptor with compounds like this compound may offer a therapeutic strategy for managing the pain associated with endometriosis.

Summary of Key Preclinical Findings

Disease Model / ConditionKey FindingRelevant Section
Subcutaneous Neuroblastoma XenograftsModerate inhibition of tumor growth observed with this compound.3.2.2.1
Tumor Microenvironment (Neuroblastoma)Related EP2 antagonist (TG6-129) showed antiangiogenic/anti-inflammatory effects. Potential for modulation by EP2 antagonism.3.2.2.2
High-Risk Neuroblastoma (11q, MYCN)EP2 expression correlated with poor outcomes and high-risk factors; EP2 mediates key signaling in these cells. This compound inhibits this signaling.3.2.2.3
Endometriosis-Associated HyperalgesiaStatistically significant reversal of mechanical allodynia on the abdomen.3.3.1

Pharmacokinetic Profile and Lead Optimization Strategies for Tg6-10-1 Analogs

Overview of Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations for TG6-10-1

This compound is a chemical compound that has been investigated for its pharmacological properties, particularly as a selective antagonist of the prostaglandin E2 receptor subtype EP2. Its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical aspect determining its efficacy and suitability for in vivo applications. This compound was developed as an analog of the earlier compound TG4-155, with the specific aim of improving pharmacokinetic attributes nih.govabmole.com.

Initial characterization of this compound indicated improved pharmacokinetic properties compared to its predecessor, TG4-155, which had a relatively short plasma half-life and low brain:plasma ratio nih.govabmole.com. This compound demonstrated a plasma half-life of approximately 1.6 hours and a brain:plasma ratio of 1.6 after systemic administration in mice nih.govabmole.commerckmillipore.com. This improved profile justified its use in subsequent in vivo studies nih.gov.

While specific details regarding the absorption and excretion of this compound are not extensively detailed in the provided context, its successful systemic administration and observed plasma concentrations and brain penetration in rodent models suggest it possesses characteristics enabling its absorption and distribution to target tissues, including the brain nih.govabmole.commerckmillipore.comemory.edunih.gov.

Regarding metabolism, early structure-activity relationship (SAR) studies around the cinnamic amide class of EP2 antagonists, to which this compound belongs, indicated moderate metabolic stability in liver microsomes nih.govacs.org. The introduction of a trifluoromethyl group in the methylindole ring during the development of this compound from TG4-155 aimed to enhance its in vitro metabolic stability researchgate.netemory.edu. Despite these efforts, the moderate plasma half-life observed in rodent models suggests that metabolism remains a factor influencing its duration of action acs.orgnih.gov. Further lead optimization efforts have focused on developing analogs with improved metabolic stability nih.govacs.orgnih.gov.

In Vivo Pharmacokinetic Properties of this compound in Preclinical Models

In vivo pharmacokinetic studies of this compound have been primarily conducted in rodent models, specifically mice and rats, to assess its behavior within a living system nih.govabmole.commerckmillipore.comemory.edunih.gov. These studies have provided valuable data on its plasma half-life and brain penetration, which are crucial indicators of its potential therapeutic utility, particularly for conditions affecting the central nervous system.

Analysis of Plasma Half-Life in Rodent Models

Studies in mice have consistently reported a plasma half-life for this compound of approximately 1.6 to 1.8 hours following systemic administration nih.govabmole.commerckmillipore.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This half-life was considered an improvement over the earlier compound, TG4-155, which had a shorter plasma half-life of around 0.6 hours nih.govabmole.com.

In rats, the terminal plasma half-life of this compound was observed to be in the range of 1.9 to 2.5 hours after administration emory.edunih.gov. The plasma levels of this compound were shown to decrease over time in rats following both intraperitoneal and oral administration emory.edunih.gov. While the oral administration in rats resulted in a shorter plasma half-life compared to intraperitoneal administration, this was offset by a larger brain to plasma ratio following the oral route emory.edunih.gov.

The moderately short plasma half-life in rodents indicated the need for multiple doses to maintain therapeutic levels, particularly in models of chronic disease acs.orgnih.govresearchgate.netresearchgate.net.

Here is a summary of plasma half-life data for this compound in rodent models:

SpeciesAdministration RoutePlasma Half-Life (h)Reference
MouseSystemic (i.p.)~1.6 - 1.8 nih.govabmole.commerckmillipore.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net
RatIntraperitoneal1.9 - 2.5 emory.edunih.gov
RatOralShorter than i.p. emory.edunih.gov

Investigation of Brain Penetration and Brain-to-Plasma Concentration Ratios

A key characteristic of this compound is its ability to penetrate the blood-brain barrier, making it suitable for investigating central nervous system disorders nih.govmerckmillipore.comnih.govacs.orgnih.govresearchgate.netresearchgate.netacs.orgacs.org. Studies in mice have shown a brain:plasma concentration ratio of approximately 1.6 after systemic administration nih.govabmole.commerckmillipore.comresearchgate.netresearchgate.net. This ratio suggests that the concentration of this compound in the brain is comparable to or higher than that in the plasma.

In rats, the brain to plasma concentration ratio ranged from 0.34 to 1.12 from 1 to 4 hours after intraperitoneal injection emory.edunih.gov. Following oral administration in rats, a larger brain to plasma ratio was observed compared to the intraperitoneal route emory.edunih.gov. This indicates that the route of administration can influence the distribution of this compound to the brain.

The brain permeability of this compound has been highlighted as a significant improvement over earlier compounds and a crucial factor for its efficacy in rodent models of neurological conditions nih.govacs.orgnih.govresearchgate.netacs.orgacs.org.

Here is a summary of brain-to-plasma ratio data for this compound in rodent models:

SpeciesAdministration RouteBrain:Plasma RatioTime Point (h)Reference
MouseSystemic (i.p.)~1.6Not specified nih.govabmole.commerckmillipore.comresearchgate.netresearchgate.net
RatIntraperitoneal0.34 - 1.121 to 4 emory.edunih.gov
RatOralLarger than i.p.Not specified emory.edunih.gov

Medicinal Chemistry and Lead Optimization Studies on this compound Derivatives

This compound, while demonstrating improved pharmacokinetic properties and efficacy in preclinical models compared to earlier compounds, presented certain limitations, including moderate selectivity over other prostanoid receptors, particularly DP1, low aqueous solubility, and a moderately short plasma half-life nih.govacs.orgacs.orgnih.govresearchgate.netnih.gov. These limitations prompted further medicinal chemistry and lead optimization efforts to develop second-generation EP2 antagonists with enhanced pharmacological attributes.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Extensive structure-activity relationship (SAR) studies have been conducted on the cinnamic amide class of EP2 antagonists, including modifications around the this compound scaffold nih.govacs.orgresearchgate.netresearchgate.netnih.govuni-freiburg.de. These investigations aimed to understand how structural changes affect EP2 potency, selectivity, solubility, and metabolic stability.

Initial SAR studies indicated that the cinnamic amide moiety was important for EP2 bioactivity acs.orgacs.org. However, later studies explored replacing the acrylamide moiety with an amide linker in second-generation analogs acs.org. The introduction of a trifluoromethyl group in the indole ring of TG4-155 to yield this compound improved in vitro metabolic stability researchgate.netemory.edu.

SAR studies also focused on improving selectivity against other prostanoid receptors, particularly DP1. This compound displayed about 10-fold selectivity for EP2 over DP1 nih.govacs.orgacs.orgnih.gov. Subsequent modifications explored strategies to enhance this selectivity, with some novel compounds achieving up to 180-fold selectivity against DP1 nih.govacs.org.

Modifications were also explored to improve aqueous solubility, which was identified as a limitation of this compound (27 µM) nih.govacs.orgacs.orgnih.govresearchgate.net. Strategies included functionalizing the indole ring with more polar groups acs.org. These efforts led to the development of compounds with significantly higher aqueous solubility nih.govacs.orgresearchgate.netnih.gov.

Development of Second-Generation EP2 Antagonists with Improved Pharmacological Attributes

Building upon the SAR insights, medicinal chemistry efforts have led to the development of second-generation EP2 antagonists designed to overcome the limitations of this compound nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govuni-freiburg.deacs.org. The primary goals of these optimization studies included enhancing selectivity, increasing aqueous solubility, improving metabolic stability, and extending the plasma half-life.

Second-generation compounds have been developed that exhibit significantly improved selectivity for EP2 over other prostanoid receptors, such as DP1, EP3, EP4, and IP receptors nih.govresearchgate.netresearchgate.net. For instance, some novel compounds have shown over 300-fold selectivity against EP3, EP4, and IP receptors, and 100-fold selectivity against EP1 abmole.comresearchgate.net.

Improvements in aqueous solubility have also been achieved in second-generation antagonists, with some compounds demonstrating significantly higher solubility compared to this compound nih.govacs.orgacs.orgresearchgate.netnih.gov. For example, compound TG11-77·HCl (also known as BPN300343) is reported to be water-soluble (2.52 mM) acs.orgresearchgate.net.

Efforts to improve metabolic stability and extend plasma half-life have also been part of the lead optimization strategy nih.govacs.orgnih.govresearchgate.net. Some second-generation compounds have shown enhanced in vitro metabolic stability nih.govresearchgate.net. While maintaining brain permeability has been a consideration, some optimized compounds, like TG11-77·HCl, maintain brain permeability although with a lower brain-to-plasma ratio compared to this compound acs.orgresearchgate.net. Other second-generation antagonists, such as TG8-260, have been developed that are brain-impermeable, indicating a diversification of strategies based on the intended therapeutic target (CNS vs. peripheral) nih.govnih.gov.

These second-generation EP2 antagonists represent advancements in the field, offering improved pharmacological profiles that make them more suitable for chronic dosing and broader preclinical investigations acs.orgnih.govresearchgate.net.

Comparative Pharmacokinetic and Pharmacodynamic Analysis with Prototype Compounds (e.g., TG4-155) and Advanced Analogs (e.g., TG6-129, TG8-260, TG11-77)

The development of potent and selective EP2 receptor antagonists has involved significant lead optimization efforts, building upon initial prototype compounds to improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This section provides a comparative analysis of this compound with its prototype TG4-155 and more advanced analogs such as TG6-129, TG8-260, and TG11-77, highlighting key differences in their in vitro and in vivo characteristics.

TG4-155 was identified as a first-generation EP2-selective antagonist through high-throughput screening. researchgate.netresearchgate.net While demonstrating high potency, TG4-155 exhibited a relatively short plasma half-life and moderate brain penetration following systemic administration in mice. researchgate.netresearchgate.netresearchgate.netmedchemexpress.com Its plasma half-life was reported to be approximately 0.6 hours, with a brain-to-plasma ratio of 0.3 in mice. medchemexpress.comnih.govnih.gov The compound showed low nanomolar antagonist activity against EP2 and DP1 receptors, with an EP2 Schild KB of 2.4 nM. medchemexpress.com It displayed significant selectivity for EP2 over other prostanoid receptors (EP1, EP3, EP4, and IP), though its selectivity against the DP1 receptor was only 14-fold. medchemexpress.com

The introduction of fluorine atoms into the chemical scaffold of TG4-155 led to the creation of this compound. researchgate.netresearchgate.netresearchgate.net This modification aimed to enhance metabolic stability, which was achieved, although it resulted in a slight reduction in potency compared to TG4-155. researchgate.netresearchgate.netresearchgate.netnih.gov this compound is characterized as a potent and selective antagonist for the prostaglandin E2 receptor subtype EP2. caymanchem.comadooq.comabmole.com Its functional Schild KB for human EP2 is reported as 17.8 nM in C6 glioma cells overexpressing human EP2, and 10.5 nM in neuroblastoma SK-N-AS cells. caymanchem.combiorxiv.orgbiorxiv.org this compound demonstrates significant selectivity for EP2, being at least 300-fold selective over human EP3, EP4, and IP receptors, 100-fold over human EP1, 25-fold over FP and TP, and 10-fold against DP1 receptors. nih.govcaymanchem.comabmole.com In terms of pharmacokinetics, this compound displayed an improved plasma half-life of approximately 1.6 hours in mice after systemic administration (5 mg/kg, i.p.), with a brain-to-plasma ratio of 1.6. nih.govabmole.comnih.gov This improved PK profile justified its use in in vivo studies. nih.govabmole.com Studies have shown that this compound can achieve brain concentrations more than twice its EP2 receptor KB for nearly 7 hours following a 5 mg/kg (i.p.) dose in mice, with weak and brief inhibition of the DP1 receptor. nih.gov

Further lead optimization efforts resulted in the development of second-generation EP2 antagonists with improved properties. TG8-260 is described as a second-generation EP2 antagonist with higher potency and improved selectivity compared to this compound. researchgate.netresearchgate.netresearchgate.net It showed a Schild KB of 13.2 nM and at least 500-fold selectivity for EP2 against other prostanoid receptors. nih.govacs.orgnih.gov Pharmacokinetic data for TG8-260 in mice included a plasma half-life of 1.47 hours after a single intravenous dose (5 mg/kg) and 2.82 hours after intraperitoneal injection (20 mg/kg). nih.govacs.org Oral administration (2.14 h plasma half-life) in rats showed excellent oral bioavailability (77.3%). nih.govacs.orgnih.gov However, TG8-260 exhibited limited brain penetration, with a brain-to-plasma ratio of 0.02 in mice (0.5–4 h). nih.govacs.org

TG6-129 represents another distinct chemical class of EP2 antagonists. researchgate.netnih.govresearchgate.net It was identified from the same high-throughput screening as TG4-155 but possesses a different scaffold. nih.gov TG6-129 has a functional EP2 KB of 8.8 nM. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net In mice, systemic administration of TG6-129 showed a plasma half-life of 2.7 hours. nih.gov Notably, TG6-129 demonstrated limited brain penetration, with a brain-to-plasma ratio of 0.02, suggesting its potential utility as a probe for peripheral disease models. researchgate.netnih.govbiorxiv.orgbiorxiv.org

TG11-77 is also characterized as a second-generation EP2 antagonist with improved pharmacodynamic and pharmacokinetic properties, aiming for a better balance of potency, selectivity, metabolic stability, in vivo half-life, and brain penetration. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov TG11-77.HCl is reported to be water-soluble and capable of crossing the blood-brain barrier, with a brain-to-plasma ratio of 0.4. nih.gov Studies in mice have investigated the correlation between TG11-77 plasma exposure and its pharmacodynamic effects, such as the suppression of microgliosis. nih.gov

The comparative analysis highlights the progression in lead optimization from the prototype TG4-155 to subsequent analogs. While this compound offered improved metabolic stability and plasma half-life over TG4-155, TG8-260 achieved higher potency and oral bioavailability but had limited brain penetration. TG6-129, with a distinct scaffold, showed a longer plasma half-life than TG4-155 but also limited brain penetration. TG11-77 was developed to achieve a more balanced profile, including brain permeability. These differences in PK and PD profiles are crucial in determining the suitability of each analog for targeting central nervous system versus peripheral conditions.

Here is a summary table comparing the pharmacokinetic and pharmacodynamic properties of these compounds based on the available data:

CompoundEP2 Schild KB (nM)Plasma Half-life (mice, i.p.) (h)Brain:Plasma Ratio (mice)Oral Bioavailability (rat) (%)Key Features
TG4-1552.4 medchemexpress.com, 2.25 biorxiv.orgbiorxiv.org~0.6 researchgate.netmedchemexpress.comnih.govnih.gov0.3 medchemexpress.comnih.govN/APrototype, high potency, short half-life, moderate brain penetration. researchgate.netresearchgate.netresearchgate.net
This compound17.8 caymanchem.com, 10.5 biorxiv.orgbiorxiv.org~1.6 researchgate.netnih.govnih.govabmole.combiorxiv.orgbiorxiv.orgnih.gov1.6 nih.govabmole.comnih.govProjected >8h plasma conc. above KB (mice, p.o.) biorxiv.orgbiorxiv.orgImproved metabolic stability and half-life over TG4-155, brain penetrant. researchgate.netresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org
TG6-1298.8 nih.govbiorxiv.orgbiorxiv.orgresearchgate.net2.7 nih.gov0.02 nih.govbiorxiv.orgbiorxiv.orgN/ADistinct scaffold, longer half-life than TG4-155, limited brain penetration. researchgate.netnih.govresearchgate.net
TG8-26013.2 nih.govacs.orgnih.gov1.47 (iv), 2.82 (ip) nih.govacs.org0.02 nih.govacs.org77.3 nih.govacs.orgnih.govSecond-generation, higher potency than this compound, excellent oral bioavailability, limited brain penetration. researchgate.netresearchgate.netresearchgate.net
TG11-77N/AN/A0.4 nih.govN/ASecond-generation, aims for balanced PK/PD, brain permeable. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov

Advanced Methodologies and Analytical Techniques in Tg6-10-1 Research

In Vitro Experimental Paradigms

In vitro studies are fundamental to understanding the cellular and molecular interactions of TG6-10-1. These experiments utilize controlled cell culture environments to assess the compound's direct effects.

Cell-Based Functional Assays

Cell-based functional assays are crucial for characterizing the pharmacological profile of this compound, particularly its interaction with target receptors. A key assay involves monitoring cAMP accumulation. EP2 receptor activation by prostaglandin E2 (PGE2) stimulates adenylate cyclase, leading to elevated cytoplasmic cAMP levels. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are used to monitor PGE2-induced cAMP accumulation in cells expressing the EP2 receptor. researchgate.netnih.gov this compound has been shown to produce concentration-dependent, parallel rightward shifts in the PGE2 concentration-response curve in these assays without affecting the maximal response, indicative of competitive antagonism. researchgate.netnih.govpnas.org Schild regression analysis is then applied to determine the equilibrium dissociation constant (KB) for the antagonist-receptor complex, quantifying the potency of this compound as a competitive antagonist. researchgate.netnih.govpnas.orgbiorxiv.org

The selectivity of this compound against other prostanoid receptors and a panel of enzymes, ion channels, receptors, and neurotransmitter transporters is also evaluated using cell-based functional assays. nih.gov These assays help confirm that the observed effects are primarily mediated through the intended target, such as the EP2 receptor. nih.gov

Utilization of Specific Cell Line and Primary Culture Systems for Pharmacological Characterization

A range of cell lines and primary culture systems are employed to investigate this compound's effects in different cellular contexts. C6 glioma cells, particularly those overexpressing the human EP2 receptor (C6G-EP2 cells), are frequently used for initial characterization and competitive antagonism studies via cAMP accumulation assays. researchgate.netnih.govpnas.org

SK-N-AS neuroblastoma cells are utilized to study this compound's effects on neuroblastoma cell growth and EP2 receptor signaling in a cancer context. biorxiv.orgnih.govbiorxiv.org Studies in SK-N-AS cells have also involved monitoring PGE2-induced cAMP production and performing Schild regression analysis to determine this compound's KB value for the EP2 receptor in this specific cell line. biorxiv.orgbiorxiv.org

While not explicitly linked to this compound in the provided results, SH-SY5Y cells, another neuroblastoma cell line, are widely used in neurobiology research, including studies on neurodegenerative diseases, due to their neuronal properties and ease of maintenance. researchgate.netnih.govd-nb.info Primary culture systems, such as rat primary hippocampal cultures, are valuable for studying neurodegenerative processes and potential neuroprotective effects of compounds, although specific studies with this compound in this context were not detailed in the provided results. researchgate.net Microglial cell lines like BV2 are used to investigate the anti-inflammatory effects of EP2 antagonists, including related compounds, by examining their modulation of inflammatory mediators in response to stimuli like LPS. nih.gov

Molecular Assays for Gene Expression and Protein Modulation

Molecular assays are essential for understanding how this compound influences gene and protein expression. Quantitative real-time PCR (qPCR) is commonly used to measure the mRNA levels of inflammatory mediators. nih.govuzh.chnih.gov This technique allows researchers to assess the impact of this compound on the transcriptional regulation of genes involved in inflammatory responses, such as IL-1β, TNF-α, IL-6, COX-2, and iNOS. nih.govuzh.chnih.govacs.org

Western Blot analysis is employed to quantify protein expression levels. nih.govuzh.chresearchgate.net This technique is used to examine the effects of this compound on the expression of various proteins, including inflammatory markers like VCAM-1 and ICAM-1, as well as synaptic proteins such as PSD-95. uzh.chacs.org Western blotting provides insights into the post-transcriptional effects of this compound and its influence on cellular protein levels relevant to inflammation, synaptic function, and other biological processes.

In Vivo Preclinical Model Systems

In vivo studies using preclinical animal models are critical for evaluating the efficacy of this compound in complex biological systems and disease contexts.

Application of Established Rodent Models for Disease Pathophysiology and Efficacy Assessment

Various rodent models are utilized to assess this compound's efficacy in different disease models. The pilocarpine-induced status epilepticus (SE) model in mice and rats is a widely used model for temporal lobe epilepsy and associated neuroinflammation and neurodegeneration. nih.govnih.govnih.govnih.govacs.orgmdpi.comfrontiersin.orgplos.org this compound treatment in this model has been shown to reduce inflammation, gliosis, and neurodegeneration in the hippocampus, decrease delayed mortality, and accelerate recovery from SE. nih.govnih.govnih.govacs.org

The diisopropyl fluorophosphate (DFP)-induced SE model in rats is another organophosphate-induced SE model used to investigate neuroinflammation, neurodegeneration, and cognitive impairments. nih.govresearchgate.net this compound has been shown to blunt inflammatory cytokine bursts, microgliosis, and neurodegeneration in the hippocampus, accelerate recovery, and blunt memory impairments in this model. nih.govresearchgate.net

The middle cerebral artery occlusion (MCAO) model is used to study ischemic stroke. This compound has been shown to reduce infarct volume and down-regulate proinflammatory cytokines in the brain in an ischemia (MCAo) mouse model. nih.govacs.org

Neuroblastoma and glioma xenograft models in athymic nude mice are used to evaluate the effects of this compound on tumor growth. biorxiv.orgnih.govbiorxiv.org Systemic administration of this compound has been shown to suppress the growth of subcutaneous and intracranial tumors in these models. biorxiv.orgnih.govbiorxiv.org

LPS models, which induce systemic or localized inflammation, are used to study sepsis-associated encephalopathy and neuroinflammatory conditions. nih.govacs.orgresearchgate.net In LPS-induced sepsis-associated encephalopathy, this compound blunted inflammatory cytokines and gliosis in the hippocampus and prevented the loss of synaptic proteins. nih.govacs.org

Endometriosis models in mice are used to assess the effect of this compound on pain-related behaviors. Treatment with this compound has resulted in a statistically significant reversal of mechanical allodynia in these models. nih.govacs.org

Assessment of Neuropathological Biomarkers and Functional Outcomes

In vivo studies with this compound involve the assessment of various neuropathological biomarkers and functional outcomes to determine efficacy. Neurodegeneration is assessed through scoring and histological analysis, particularly in models of SE and ischemia. nih.govacs.org this compound has been shown to reduce neurodegeneration in the hippocampus following pilocarpine-induced SE and blunt it in the DFP-induced SE model. nih.govacs.orgresearchgate.net

Reactive gliosis, involving the activation of astrocytes and microglia, is evaluated as a marker of neuroinflammation. nih.govnih.govnih.govacs.orgresearchgate.net this compound treatment has been shown to reduce gliosis in the hippocampus in SE models. nih.govnih.govacs.orgresearchgate.net

Synaptic protein levels, such as PSD-95, are assessed to evaluate synaptic integrity and function. nih.govacs.org this compound prevented the loss of synaptic proteins in the hippocampus in an LPS-induced sepsis-associated encephalopathy model. nih.govacs.org

Markers of angiogenesis like CD31 and proliferation markers like Ki-67 are relevant in cancer models and potentially in neuroinflammatory conditions involving vascular changes. While the provided results mention these markers in the context of research methodologies, specific findings regarding this compound's effect on CD31 and Ki-67 were not detailed.

Functional outcomes, such as neurological deficit scoring, are used to evaluate behavioral and cognitive impairments. nih.govacs.org this compound showed decreased neurological deficits in a transient MCAo mouse model. nih.govacs.org Behavioral tests, such as the novel object recognition (NOR) test and Barnes maze, are used to assess memory and cognitive function, while tests like the sucrose preference test can evaluate depression-like behavior. nih.gov this compound blunted memory impairments in the DFP-induced SE model and the LPS-induced sepsis-associated encephalopathy model and blunted depression-like behavior in the latter. nih.gov Assessment of nesting behavior is also used as a functional outcome measure after SE. nih.gov

Instrumental Analytical Techniques for Compound Characterization and Biological Assessment

Instrumental analytical techniques play a vital role in confirming the identity, purity, and concentration of this compound, as well as in studying its interactions and transformations in biological matrices.

High-Resolution Separation and Detection Methods (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound from synthesis mixtures or biological samples. HPLC allows for the assessment of compound purity and the separation of this compound from impurities or related substances. For instance, this compound has been reported to be greater than 97% pure as analyzed by techniques including LC/MS. nih.govresearchgate.net HPLC methods typically involve a stationary phase and a mobile phase to differentially elute components of a mixture, which are then detected, often by UV absorbance or mass spectrometry. bjournal.orgnih.govresearchgate.net The high resolving power of HPLC is essential for isolating this compound and quantifying its concentration accurately in complex biological environments, such as plasma or brain tissue, as demonstrated in pharmacokinetic studies. abmole.comnih.gov

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance - NMR) for Structural Elucidation and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and confirmation of organic compounds like this compound. mdpi.comhyphadiscovery.comnd.edu By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the molecular structure, including the types and connectivity of atoms, as well as their spatial arrangement. hyphadiscovery.comnd.edufrontiersin.org Both 1H and 13C NMR are commonly used. mdpi.comhyphadiscovery.comnd.edu NMR is also employed to confirm the purity of synthesized this compound by identifying and quantifying any residual starting materials, reagents, or byproducts. nih.govresearchgate.nethyphadiscovery.com The purity of this compound has been confirmed by NMR in various studies. nih.govresearchgate.net Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY), can provide even more detailed structural information, crucial for confirming complex molecular architectures. mdpi.comhyphadiscovery.comnd.edu

Advanced Mass Spectrometry Approaches (e.g., Liquid Chromatography-Mass Spectrometry - LC-MS, Quadrupole Time-of-Flight LC-MS - Q-TOF LC-MS) for Composition, Integrity, and Metabolite Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the characterization of this compound. LC-MS provides information on the molecular weight of the intact compound and its fragments, aiding in the confirmation of its elemental composition and structural integrity. nih.govresearchgate.netmdpi.combertin-bioreagent.com LC-MS is routinely used to assess the purity of this compound. nih.govresearchgate.net

Advanced MS techniques, such as Quadrupole Time-of-Flight LC-MS (Q-TOF LC-MS), offer high mass accuracy and resolution, enabling precise determination of molecular formulas and detailed fragmentation analysis. mdpi.com This is particularly important for identifying and characterizing metabolites of this compound in biological samples. LC-MS/MS (tandem mass spectrometry) is a powerful tool for pharmacokinetic studies, allowing for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma and brain tissue. emory.edufrontiersin.orgnih.gov LC-MS/MS methods have been developed and validated for the measurement of compounds in biological samples, demonstrating good agreement with other methods. frontiersin.org

Biophysical Techniques for Investigating Molecular Interactions and Compound Behavior (e.g., Dynamic Light Scattering - DLS, Small Angle X-ray Scattering - SAXS, Atomic Force Microscopy - AFM)

Biophysical techniques provide insights into the physical properties of this compound and its interactions with other molecules or biological structures. While specific applications of DLS, SAXS, and AFM directly to this compound were not prominently found in the search results, these techniques are generally valuable in drug research.

Dynamic Light Scattering (DLS) is used to measure the size distribution of particles in a solution, which can be relevant for assessing the aggregation state of this compound or its formulations. researchgate.netresource.org Small Angle X-ray Scattering (SAXS) can provide information about the shape and structure of molecules or complexes in solution. Atomic Force Microscopy (AFM) allows for high-resolution imaging of surfaces and can be used to visualize molecular assemblies or interactions at a solid-liquid interface. researchgate.netuci.edu These techniques, while not specifically detailed for this compound in the provided context, are part of the broader toolkit used to understand the behavior of small molecules and their potential interactions with biological targets or membranes.

Quantitative Data Analysis and Statistical Interpretation in Pharmacological Studies

Data Collection and Management: Gathering quantitative data from various experiments, such as in vitro assays (e.g., receptor binding, functional activity) and in vivo studies (e.g., pharmacokinetic profiles, behavioral assessments, analysis of biomarkers).

Descriptive Statistics: Summarizing the collected data using measures like mean, median, standard deviation, and standard error of the mean to describe the central tendency and variability of the results.

Inferential Statistics: Applying statistical tests to determine the significance of observed effects and to make inferences about the larger population based on sample data. Common statistical methods used in pharmacological research include t-tests, ANOVA (Analysis of Variance), and non-parametric tests, depending on the nature of the data and experimental design. For example, one-way ANOVA and posthoc Dunnett's multiple comparisons test have been used to analyze data from studies investigating the effects of this compound on inflammatory markers. acs.org Two-way ANOVA with post-hoc tests like Bonferroni's have also been applied in studies assessing tumor growth inhibition. biorxiv.org

Pharmacokinetic Analysis: Analyzing data related to the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves calculating parameters such as half-life, brain-to-plasma ratio, and clearance, often using specialized software. abmole.comnih.govnih.govnih.gov Pharmacokinetic studies in rats revealed a brain to plasma concentration ratio for this compound in the range of 0.3–0.4 and an average plasma concentration of 138 ng/ml at 4 hours after administration. nih.gov In mice, this compound displayed a plasma half-life of approximately 1.6-1.8 hours and a brain:plasma ratio of 1.6-1.7 after systemic administration. abmole.comnih.govbiorxiv.orgnih.gov

Dose-Response Analysis: Determining the relationship between the dose of this compound administered and the magnitude of the observed response. This often involves fitting data to sigmoidal curves to estimate parameters like EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) and KB (equilibrium dissociation constant for the antagonist-receptor complex). medchemexpress.comabmole.combiorxiv.orgnih.gov this compound has shown low-nanomolar antagonist activity against EP2 with a KB of 17.8 nM. abmole.comnih.gov

Statistical Software and Tools: Utilizing statistical software packages (e.g., GraphPad Prism, SPSS, R) to perform complex analyses and generate graphical representations of the data.

Here is an example of how pharmacokinetic data for this compound in mice could be presented in a table:

ParameterValue (Mean ± SEM)SpeciesAdministration RouteDoseCitation
Plasma Half-life (t½)1.6 - 1.8 hoursMouseSystemic (i.p., p.o.)5 mg/kg, 10 mg/kg abmole.comnih.govbiorxiv.orgnih.gov
Brain:Plasma Ratio1.6 - 1.7MouseSystemic (i.p.)5 mg/kg abmole.comnih.govnih.gov

And pharmacokinetic data in rats:

ParameterValue (Mean ± SEM)SpeciesAdministration RouteDoseTime PointCitation
Brain:Plasma Ratio0.3 - 0.4RatIntraperitoneal (ip)10 mg/kg1-4 hours nih.gov
Plasma Concentration138 ng/ml (308 nM)RatIntraperitoneal (ip)10 mg/kg4 hours nih.gov

Translational Perspectives and Future Research Directions for Ep2 Antagonism, Informed by Tg6-10-1 Studies

Current Challenges and Future Opportunities in the Clinical Development of EP2 Antagonists

The clinical development of EP2 antagonists faces several challenges. Achieving high selectivity among the four EP receptors is crucial to avoid off-target effects, given the diverse and sometimes opposing roles of these receptors. The complexity of PGE2 signaling, involving crosstalk with other pathways, also presents a challenge in predicting the full therapeutic impact of EP2 inhibition. Furthermore, the dynamic expression and signaling of EP2 across different tissues and disease stages can lead to varied effects of inhibition, necessitating careful consideration of the specific context. Preclinical studies, including those utilizing selective antagonists like TG6-10-1, help to delineate the specific contributions of EP2 signaling in various disease models, informing the potential efficacy and potential challenges in clinical translation.

Despite these challenges, significant opportunities exist for the clinical development of EP2 antagonists. EP2 is considered a major proinflammatory mediator in several diseases, suggesting that its inhibition could offer a better therapeutic profile compared to less selective anti-inflammatory approaches like COX-2 inhibitors, which have been associated with significant side effects. The potential of EP2 antagonists in cancer immunotherapy is a significant area of opportunity. By blocking EP2-mediated immunosuppression in the tumor microenvironment, these agents could enhance the effectiveness of existing immunotherapies. The development of more potent and selective EP2 antagonists, informed by structure-activity relationship studies of compounds like this compound and TG6-129, represents a future opportunity to improve therapeutic outcomes and minimize off-target effects.

Exploration of Combination Therapies Involving EP2 Antagonists

Preclinical studies, including those potentially involving EP2 antagonists like this compound, strongly support the exploration of combination therapies. PGE2 signaling through EP2 can contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and hindering anti-tumor immunity. Inhibiting EP2 can modulate immune cell function and enhance anti-tumor responses. Combining EP2 antagonists with immunotherapies, such as checkpoint inhibitors, has shown promise in preclinical models by potentially reversing immunosuppression and augmenting the effects of immunotherapy. The rationale extends to combining EP2 antagonists with conventional cancer treatments like chemotherapy and radiotherapy, where modulating the tumor microenvironment could improve therapeutic efficacy. Studies evaluating the effects of this compound in combination with other agents in relevant disease models contribute to building the evidence base for such strategies.

Identification and Validation of Novel Therapeutic Targets Downstream of EP2 Signaling

EP2 receptor activation triggers a cascade of intracellular signaling events, primarily involving the adenylyl cyclase/cAMP/PKA pathway. However, EP2 can also engage in G protein-independent signaling and crosstalk with other pathways, including those mediated by EGFR, PI3K, Akt, Src, ERK, JNK, GSK3β, and β-catenin. Studies using EP2 antagonists like this compound as pharmacological tools are crucial for dissecting these complex downstream pathways and identifying novel therapeutic targets. By blocking EP2 activity, researchers can observe which downstream effectors and biological processes are modulated, thereby pinpointing potential new targets for intervention. For instance, studies showing that this compound blocks proliferation and invasion of glioblastoma cells and promotes apoptosis and cell cycle arrest suggest that the downstream pathways mediating these effects are potential targets. Further research is needed to fully validate these downstream targets and understand their roles in different disease contexts.

Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in EP2-Related Research

Omics technologies offer powerful approaches to gain a comprehensive understanding of EP2 signaling and the effects of EP2 antagonists. Genomics and transcriptomics can reveal changes in gene expression profiles associated with EP2 activation or inhibition, potentially identifying biomarkers for patient stratification or treatment response. Proteomics can provide insights into the protein networks influenced by EP2 signaling and how they are altered by antagonists like this compound. Metabolomics can help to identify metabolic pathways affected by EP2 modulation. Integrating data from multiple omics platforms can provide a more holistic view of the biological impact of targeting EP2. For example, multi-omics analysis has been applied to study the role of PGE2 and EP2 in diseases like Hirschsprung's disease. Applying these technologies in studies involving this compound can help to elucidate its mechanisms of action at a systems level and uncover novel insights into EP2-mediated disease processes.

Q & A

Q. What is the primary mechanism of action of TG6-10-1 in neuroprotection?

this compound acts as a selective antagonist of the prostaglandin E2 receptor subtype EP2, which is implicated in neuroinflammatory pathways. By blocking EP2, it reduces downstream pro-inflammatory signaling, including microglial activation and astrogliosis, thereby mitigating neuronal damage post-seizure. This mechanism is supported by studies showing reduced GFAP (astrocyte marker) and Iba1 (microglial marker) mRNA levels in rodent models treated with this compound .

Q. What experimental models are commonly used to study this compound's effects?

Preclinical studies primarily use rodent models of status epilepticus (SE), such as diisopropylfluorophosphate (DFP)-induced seizures in rats and pilocarpine-induced SE in mice. These models allow researchers to evaluate this compound's impact on neuroinflammation, neurodegeneration (via FluoroJade B staining), and behavioral outcomes like memory retention (e.g., novel object recognition tests) .

Q. What pharmacokinetic properties of this compound are critical for experimental design?

this compound has a plasma half-life of ~1.6–2.5 hours in rodents and a brain-to-plasma ratio of 0.34–1.6, depending on the administration route (intraperitoneal vs. oral). These properties necessitate frequent dosing (e.g., twice daily) in prolonged studies to maintain therapeutic brain concentrations. Pharmacokinetic data from rats and mice inform dosing schedules to balance efficacy and toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects on astrogliosis across models?

While this compound consistently reduces microglial activation, its effects on astrogliosis vary between DFP-treated rats (no significant reduction) and pilocarpine-treated mice (marked reduction). To address this, researchers should:

  • Compare species-specific EP2 receptor expression patterns in glial cells.
  • Evaluate time-dependent changes in astrocyte reactivity post-SE using longitudinal immunohistochemistry.
  • Control for differences in SE severity and duration, which may influence inflammatory cascades .

Q. What methodological considerations are critical when optimizing this compound's therapeutic window?

Delayed administration of this compound (2–4 hours post-SE onset) improves survival and cognitive outcomes, whereas early or late treatment (e.g., 21 hours post-SE) shows no benefit. Key design elements include:

  • Timing drug delivery to coincide with peak neuroinflammatory responses (e.g., IL-1β upregulation).
  • Monitoring plasma and brain drug levels via LC-MS/MS to validate target engagement.
  • Incorporating behavioral assays (e.g., nesting behavior, Morris water maze) to assess functional recovery .

Q. How can researchers address this compound's limited oral bioavailability in translational studies?

Despite moderate oral bioavailability (~30–50% in rodents), this compound's brain penetration is sufficient for preclinical efficacy. For translational work, strategies include:

  • Developing prodrug formulations to enhance absorption.
  • Co-administering with CYP450 inhibitors to prolong half-life.
  • Validating alternative EP2 antagonists with improved pharmacokinetic profiles in parallel studies .

Q. What statistical approaches are recommended for analyzing this compound's neuroprotective effects?

Studies typically use one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare treatment groups. For non-parametric data (e.g., mortality rates), Fisher’s exact test is applied. Power analysis should be conducted during experimental design to ensure adequate sample sizes, especially given the high variability in SE-induced pathology .

Methodological Guidance

Q. How to design a robust protocol for assessing this compound's long-term cognitive benefits?

  • Step 1: Induce SE in rodents using standardized protocols (e.g., DFP 9.5 mg/kg in rats).
  • Step 2: Administer this compound (5–10 mg/kg) at validated therapeutic windows.
  • Step 3: Perform longitudinal assessments (e.g., 2 months post-SE) using cognitive tests (novel object recognition) and histological analyses (NeuN staining for neuronal survival).
  • Step 4: Include vehicle-treated and sham-operated controls to isolate drug-specific effects .

Q. What biomarkers are most reliable for quantifying this compound's anti-inflammatory effects?

  • Primary biomarkers: Iba1 (microgliosis), GFAP (astrogliosis), and plasma cytokines (IL-6, TNF-α).
  • Secondary biomarkers: Prostaglandin E2 (PGE2) levels in cerebrospinal fluid, measured via ELISA.
  • Validation: Correlate biomarker reductions with functional outcomes (e.g., seizure threshold, memory retention) .

Data Interpretation Challenges

Q. How to reconcile this compound's lack of effect on acute seizures despite neuroprotection?

this compound does not alter acute seizure severity or duration, as shown in DFP and pilocarpine models. This suggests its benefits are specific to downstream inflammatory and degenerative processes, independent of ictal activity. Researchers should focus on post-SE pathology (e.g., blood-brain barrier integrity, synaptic plasticity) rather than anticonvulsant mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.